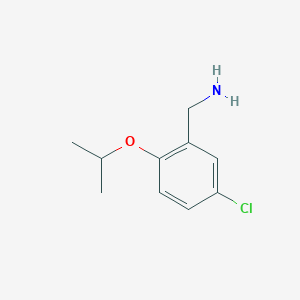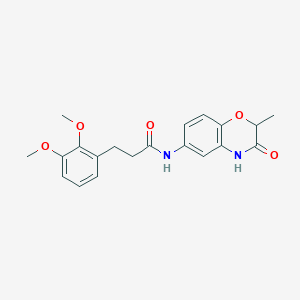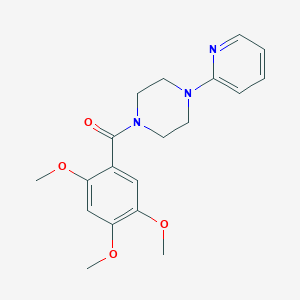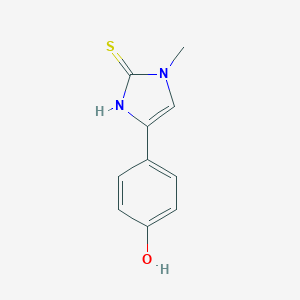![molecular formula C19H16N2O3 B358533 1-[2-(3,4-二氢异喹啉-2(1H)-基)-2-氧代乙基]-1H-吲哚-2,3-二酮 CAS No. 696626-43-4](/img/structure/B358533.png)
1-[2-(3,4-二氢异喹啉-2(1H)-基)-2-氧代乙基]-1H-吲哚-2,3-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione is a complex organic compound that features both indole and isoquinoline moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of these two heterocyclic systems within a single molecule allows for a diverse range of chemical reactivity and biological activity.
科学研究应用
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: Investigated for its potential as a bioactive molecule. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals. Its reactivity makes it a versatile intermediate in various chemical processes.
作用机制
Target of Action
The primary target of the compound “1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione” is the enzyme aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .
Mode of Action
The compound interacts with its target, AKR1C3, by binding to it. Crystal structure studies have shown that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme
Pharmacokinetics
The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .
Result of Action
The result of the compound’s action is the inhibition of AKR1C3 metabolism, which has been measured in cellular assays . This inhibition is potentially beneficial in the treatment of breast and prostate cancer, where AKR1C3 is a target of interest .
生化分析
Biochemical Properties
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of aldo-keto reductase AKR1C3, an enzyme involved in steroid metabolism . The compound binds to the active site of the enzyme, occupying the oxyanion hole and interacting with the hydrophobic pocket, thereby inhibiting its activity . This interaction is crucial for its potential therapeutic applications in conditions like breast and prostate cancer.
Cellular Effects
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s inhibition of aldo-keto reductase AKR1C3 leads to alterations in steroid metabolism, which can impact cell proliferation and apoptosis . Additionally, it has shown potential in modulating the activity of other enzymes and proteins involved in cellular signaling pathways, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione involves its binding interactions with biomolecules. The compound binds to the active site of aldo-keto reductase AKR1C3, inhibiting its activity by occupying the oxyanion hole and interacting with the hydrophobic pocket . This inhibition leads to changes in gene expression and cellular metabolism, contributing to its therapeutic potential. Additionally, the compound may interact with other enzymes and proteins, modulating their activity and influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione have been studied over time. The compound has shown stability under various conditions, with minimal degradation observed over extended periods Long-term studies have indicated that the compound maintains its inhibitory effects on aldo-keto reductase AKR1C3, leading to sustained alterations in cellular functions
Dosage Effects in Animal Models
The effects of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic effects have been observed, including alterations in liver and kidney function. These findings highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential toxicity.
Metabolic Pathways
1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in steroid metabolism, leading to changes in metabolic flux and metabolite levels . The compound’s inhibition of aldo-keto reductase AKR1C3 plays a crucial role in its metabolic effects, as it alters the conversion of steroids and other related compounds.
Transport and Distribution
The transport and distribution of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione within cells and tissues involve interactions with various transporters and binding proteins . The compound has been shown to accumulate in specific tissues, including the liver and kidneys, where it exerts its biological effects. Understanding the transport and distribution mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione is critical for its activity and function. The compound has been observed to localize in specific cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications, which direct the compound to specific organelles. Understanding the subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the 3,4-dihydroisoquinoline moiety, which can be synthesized via the Pictet-Spengler reaction. This involves the condensation of a β-phenylethylamine with an aldehyde under acidic conditions to form the tetrahydroisoquinoline intermediate.
Next, the indole-2,3-dione (isatin) is prepared, often through the Sandmeyer reaction, which involves the diazotization of an aniline derivative followed by cyclization. The final step involves coupling the two moieties through a nucleophilic substitution reaction, where the 3,4-dihydroisoquinoline derivative reacts with the isatin under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
1-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and isoquinoline rings. Halogenation and alkylation are common substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides for alkylation, halogens for halogenation under UV light or in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction typically produces alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, halogen, or nitro groups.
相似化合物的比较
Similar Compounds
- **Isatin (1H-indole-2
1-(2-Oxoethyl)-1H-indole-2,3-dione: Lacks the isoquinoline moiety, making it less versatile in terms of reactivity and biological activity.
3,4-Dihydroisoquinolin-2(1H)-one: Contains the isoquinoline moiety but lacks the indole structure, limiting its applications in medicinal chemistry.
属性
IUPAC Name |
1-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]indole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c22-17(20-10-9-13-5-1-2-6-14(13)11-20)12-21-16-8-4-3-7-15(16)18(23)19(21)24/h1-8H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZOGPBLSUIJPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CN3C4=CC=CC=C4C(=O)C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-methyl-3-(3,4,5-trimethoxybenzoyl)-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B358460.png)
![5-chloro-3-[(4-methylphenyl)sulfonyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B358461.png)
![2-{[(1-Benzyl-4-piperidinyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358464.png)

![2-{[4-(Ethoxycarbonyl)-1-piperidinyl]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B358472.png)
![Methyl 2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-4,5-dimethoxybenzoate](/img/structure/B358502.png)

![[2-(Dibenzo[b,d]furan-3-ylamino)-2-oxoethoxy]acetic acid](/img/structure/B358524.png)
![Methyl [2-(2-amino-4,5-dimethoxyphenyl)ethyl]carbamate](/img/structure/B358531.png)

![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}phthalazin-1(2H)-one](/img/structure/B358535.png)
![4-{[4-(diphenylmethyl)piperazin-1-yl]carbonyl}-2-methylphthalazin-1(2H)-one](/img/structure/B358546.png)

![[(2-Methyl-2-adamantyl)oxy]acetic acid](/img/structure/B358558.png)
